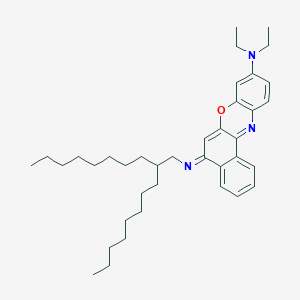
Chromoionophore III
Übersicht
Beschreibung
Chromoionophore III, also known as 9-(Diethylamino)-5-[(2-octyldecyl)imino]benzo[a]phenoxazine, is a chemical compound with the empirical formula C38H55N3O and a molecular weight of 569.86 g/mol . It is a member of the chromoionophore family, which are compounds known for their ability to change color in response to ion binding. This property makes this compound particularly useful in various sensing applications.
Wissenschaftliche Forschungsanwendungen
Chromoionophore III has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Chromoionophore III has been used in the development of wearable chemical sensors, which are an emerging technology that provides real-time and non-invasive metabolic and physiological information at molecular levels via biofluids such as sweat . The use of this compound in such applications represents an attractive approach to the monitoring of sweat composition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chromoionophore III typically involves the reaction of 9-diethylaminobenzo[a]phenoxazine with an appropriate alkylating agent to introduce the 2-octyldecyl group. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. it is likely that the process involves similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger production volumes. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Chromoionophore III primarily undergoes reactions that involve its ionophore properties. These include:
Complexation Reactions: This compound can form complexes with various ions, leading to changes in its optical properties.
Substitution Reactions: The compound can undergo substitution reactions where the diethylamino group or the octyldecyl group is replaced by other functional groups.
Common Reagents and Conditions
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, alkylation reactions will yield derivatives with different alkyl groups, while complexation reactions will result in ion-bound complexes .
Vergleich Mit ähnlichen Verbindungen
Chromoionophore III is unique among chromoionophores due to its specific structure and ion-binding properties. Similar compounds include:
Chromoionophore I: Known for its lower pKa value and ability to detect ions at physiological concentrations.
Chromoionophore II: Another member of the chromoionophore family with different ion selectivity and optical properties.
Compared to these compounds, this compound offers distinct advantages in terms of its binding affinity and optical response, making it particularly suitable for applications requiring high sensitivity and specificity .
Eigenschaften
IUPAC Name |
N,N-diethyl-5-(2-octyldecylimino)benzo[a]phenoxazin-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H55N3O/c1-5-9-11-13-15-17-21-30(22-18-16-14-12-10-6-2)29-39-35-28-37-38(33-24-20-19-23-32(33)35)40-34-26-25-31(27-36(34)42-37)41(7-3)8-4/h19-20,23-28,30H,5-18,21-22,29H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVAQSQRYBGWQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)CN=C1C=C2C(=NC3=C(O2)C=C(C=C3)N(CC)CC)C4=CC=CC=C41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H55N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402894 | |
| Record name | Chromoionophore III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149683-18-1 | |
| Record name | Chromoionophore III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


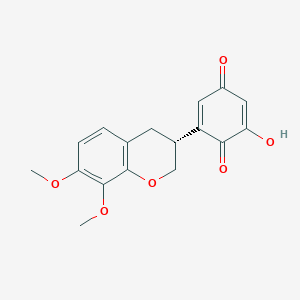
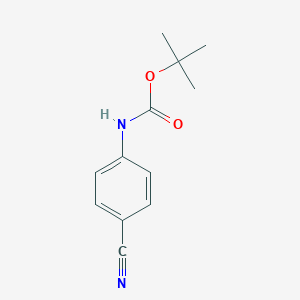

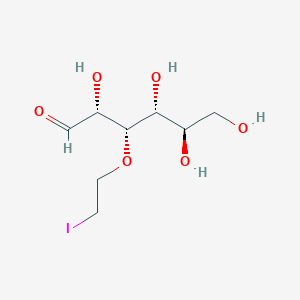
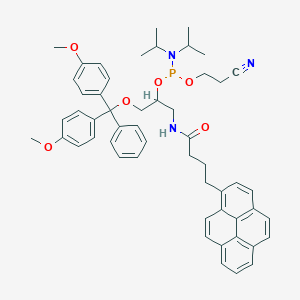
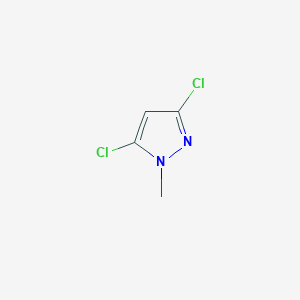
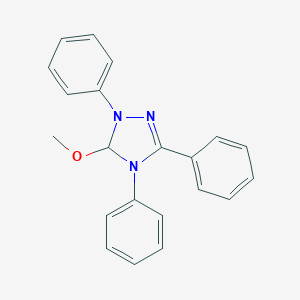

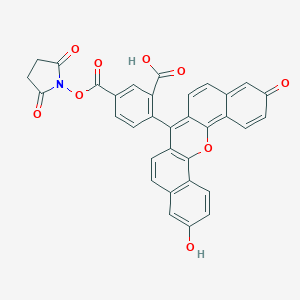

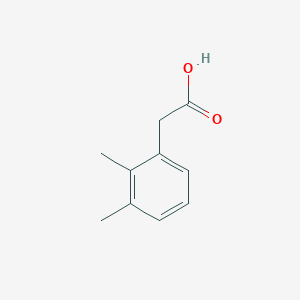

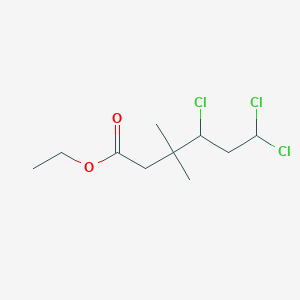
![(1R,3Z,5S,8Z,12Z,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B136618.png)
